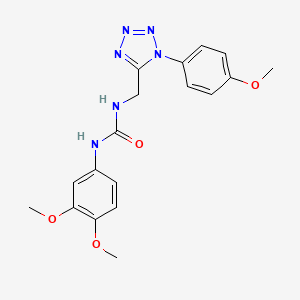

1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

描述

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a urea moiety linked to a 3,4-dimethoxyphenyl group. Urea derivatives are well-known for their hydrogen-bonding capabilities, which often enhance biological activity and molecular recognition. Tetrazole rings, being bioisosteres of carboxylic acids, improve metabolic stability and bioavailability .

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4/c1-26-14-7-5-13(6-8-14)24-17(21-22-23-24)11-19-18(25)20-12-4-9-15(27-2)16(10-12)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPNCFEIXWHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling Reaction: The tetrazole derivative is then coupled with a 3,4-dimethoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

科学研究应用

1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

作用机制

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and tetrazolyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional features of this compound can be contextualized by comparing it to related urea-tetrazole hybrids and analogs described in the literature. Key comparisons are outlined below:

Structural Analogues with Urea and Tetrazole Moieties

- 1-(2,3-Dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}urea (): Substituent Differences: The target compound has a 3,4-dimethoxyphenyl group and a 4-methoxyphenyl-tetrazole, whereas this analog substitutes the 3,4-dimethoxy group with 2,3-dimethoxy and replaces the 4-methoxy group on the tetrazole with a 4-methylphenyl. The positional isomerism of methoxy groups (2,3 vs. 3,4) may affect steric interactions and electronic effects (e.g., resonance donation) .

1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98, ) :

- Core Structure : Replaces the tetrazole with a pyrazole ring and substitutes the urea’s 3,4-dimethoxyphenyl with a 4-(trifluoromethyl)phenyl group.

- Functional Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while pyrazole rings offer distinct hydrogen-bonding geometry compared to tetrazoles .

Tetrazole-Containing Sulfonylated Derivatives ()

Compounds such as 3ca and 3da feature sulfonylated tetrazoles attached to butanenitrile backbones. While structurally distinct from the target urea derivative, these examples highlight:

- Synthetic Routes : Iron-catalyzed multicomponent reactions yield sulfonylated tetrazoles, contrasting with urea derivatives typically synthesized via isocyanate-amine condensations .

- Substituent Effects : The 4-methoxyphenyl group on the tetrazole is conserved, suggesting its stability under diverse reaction conditions.

Triazole and Pyrazolo-Pyrimidinone Derivatives ()

- Isostructural Thiazole-Tetrazole Hybrids () : Crystallographic studies of fluorophenyl-substituted thiazoles reveal that substituent orientation (e.g., perpendicular fluorophenyl groups) influences molecular planarity and crystal packing. This suggests that the 3,4-dimethoxyphenyl group in the target compound may adopt similar conformational flexibility .

Comparative Data Table

Key Research Findings and Implications

Synthetic Challenges : Urea-tetrazole hybrids require precise control during condensation reactions, as seen in ’s use of anhydrous tetrahydrofuran for urea formation .

Biological Potential: While direct activity data for the target compound is unavailable, structurally related triazole and pyrazole derivatives () suggest avenues for exploring antimicrobial or antitumor applications.

生物活性

The compound 1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea , often referred to as DMPTU , is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the biological activities of DMPTU, highlighting its mechanisms of action, efficacy across various biological systems, and relevant case studies.

Chemical Structure and Properties

DMPTU has a complex molecular structure characterized by multiple functional groups that may contribute to its biological activity. The compound's molecular formula is with a molecular weight of approximately 366.41 g/mol. Its structure includes:

- Dimethoxyphenyl moiety : Known for its role in enhancing lipophilicity and modulating receptor interactions.

- Tetrazole ring : Associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

- Urea linkage : Often involved in biological interactions due to its hydrogen-bonding capabilities.

Anticancer Activity

Recent studies have indicated that DMPTU exhibits significant anticancer properties. For instance, research has shown that compounds with similar structural motifs to DMPTU can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : DMPTU has been observed to induce G1 phase arrest in several cancer cell lines, leading to decreased cell viability.

- Apoptosis Induction : Studies suggest that DMPTU activates apoptotic pathways, which can be quantified through assays measuring caspase activity and PARP cleavage.

Case Study: In Vitro Analysis

A study conducted on breast cancer cell lines demonstrated that DMPTU had an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 ~ 10 µM). This suggests that DMPTU may serve as a promising candidate for further development in cancer therapy.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DMPTU | MCF-7 | 15 | Apoptosis induction |

| Doxorubicin | MCF-7 | 10 | DNA intercalation |

| DMPTU | HeLa | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, DMPTU has shown antimicrobial activity against a range of pathogens. The presence of the tetrazole ring is particularly noteworthy as it has been linked to enhanced antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of DMPTU against Gram-positive and Gram-negative bacteria. The results indicated that DMPTU exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Sensitive |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Resistant |

The biological activity of DMPTU can be attributed to several mechanisms:

- Inhibition of Key Enzymes : DMPTU may inhibit enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signal Transduction Pathways : Evidence suggests that DMPTU affects pathways such as PI3K/Akt and MAPK, which are crucial in regulating cell survival and growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。